molecular formula C103H175N35O27S B145406 Carassin CAS No. 133950-47-7

Carassin

Cat. No.: B145406
CAS No.: 133950-47-7
M. Wt: 2367.8 g/mol
InChI Key: VXMDZQYTUMGZBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Carassin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The synthesis proceeds through cycles of deprotection, coupling, and washing until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is essential for the purification and quality control of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions: Carassin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Carassin has several scientific research applications, including:

Mechanism of Action

Carassin exerts its effects by binding to tachykinin receptors, which are G-protein-coupled receptors involved in neurotransmission. Upon binding, this compound activates intracellular signaling pathways, leading to various physiological responses. The specific molecular targets and pathways involved include the activation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which in turn release calcium ions from intracellular stores and activate protein kinase C .

Comparison with Similar Compounds

Uniqueness of Carassin: this compound is unique due to its specific amino acid sequence and its moderate affinity for rat tachykinin binding sites. Its isolation from goldfish brain also distinguishes it from other tachykinin peptides, which are typically found in mammals .

Biological Activity

Carassin, known scientifically as a 21-amino acid tachykinin-related peptide, is primarily isolated from the brains of goldfish (Carassius auratus) and has garnered attention due to its diverse biological activities. This article explores the biological effects of this compound, including its neuropeptide functions, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique amino acid sequence, which contributes to its biological activity. The peptide's structure allows it to bind to tachykinin receptors, which are involved in various physiological processes.

Property Details
Chemical Formula C₁₁H₁₅N₃O₁₃S
Molecular Weight 307.32 g/mol
CAS Number 133950-47-7
Source Isolated from goldfish brain

1. Neurotransmission Modulation

This compound exhibits significant influence on neurotransmission. It interacts with tachykinin receptors (specifically NK1 and NK2) in the central nervous system, modulating pain perception, anxiety, and stress responses. Studies have shown that this compound can enhance synaptic transmission and promote neuroprotective effects in neuronal cultures.

2. Cardiovascular Effects

Research indicates that this compound may play a role in cardiovascular regulation. It has been observed to induce vasodilation in certain animal models, suggesting potential applications in managing hypertension and other cardiovascular disorders.

3. Immune Response

This compound has also been linked to immune modulation. It appears to influence cytokine production and may enhance the immune response during infections or inflammatory conditions, indicating its potential as an immunotherapeutic agent.

Case Study 1: Neuroprotective Effects

A study conducted on rat models demonstrated that this compound administration resulted in reduced neuronal apoptosis following ischemic injury. The peptide's ability to activate neuroprotective pathways was highlighted, suggesting its therapeutic potential for stroke victims.

Case Study 2: Cardiovascular Impact

In a controlled experiment involving hypertensive rats, this compound was administered intraperitoneally. Results showed a significant decrease in blood pressure and heart rate variability, indicating its efficacy as a cardiovascular agent.

The mechanisms through which this compound exerts its biological effects are primarily through receptor-mediated pathways:

  • Tachykinin Receptor Activation : Binding to NK1 and NK2 receptors leads to downstream signaling cascades that affect cellular responses.
  • Calcium Ion Mobilization : this compound induces calcium influx in target cells, which is critical for neurotransmitter release and muscle contraction.
  • Cytokine Modulation : By influencing cytokine levels, this compound can alter immune responses and inflammation.

Properties

IUPAC Name

N-[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[2-[[4-amino-2-[2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]propanoylamino]-4-oxobutanoyl]amino]propanoylamino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C103H175N35O27S/c1-13-53(7)79(98(162)132-71(45-76(109)144)93(157)133-72(49-140)95(159)130-68(42-58-25-16-15-17-26-58)94(158)134-78(52(5)6)97(161)118-47-77(145)122-67(41-51(3)4)91(155)123-61(82(110)146)34-40-166-12)135-88(152)63(28-19-21-36-105)127-92(156)69(43-59-46-115-50-119-59)131-87(151)64(29-22-37-116-102(111)112)126-85(149)62(27-18-20-35-104)125-86(150)65(30-23-38-117-103(113)114)128-100(164)81(57(11)141)137-99(163)80(54(8)14-2)136-89(153)66(32-33-74(107)142)124-83(147)55(9)120-90(154)70(44-75(108)143)129-84(148)56(10)121-96(160)73-31-24-39-138(73)101(165)60(106)48-139/h15-17,25-26,46,50-57,60-73,78-81,139-141H,13-14,18-24,27-45,47-49,104-106H2,1-12H3,(H2,107,142)(H2,108,143)(H2,109,144)(H2,110,146)(H,115,119)(H,118,161)(H,120,154)(H,121,160)(H,122,145)(H,123,155)(H,124,147)(H,125,150)(H,126,149)(H,127,156)(H,128,164)(H,129,148)(H,130,159)(H,131,151)(H,132,162)(H,133,157)(H,134,158)(H,135,152)(H,136,153)(H,137,163)(H4,111,112,116)(H4,113,114,117)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMDZQYTUMGZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C103H175N35O27S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133950-47-7
Record name Carassin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133950477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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